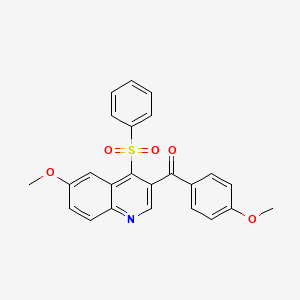

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-29-17-10-8-16(9-11-17)23(26)21-15-25-22-13-12-18(30-2)14-20(22)24(21)31(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKWMHSVCHJDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base like pyridine.

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Benzoylation: The methoxybenzoyl group can be introduced by reacting the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzenesulfonyl groups.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group and methoxy substituents. The synthesis typically involves several key steps:

- Preparation of the Quinoline Core : Often synthesized using the Skraup synthesis method, which involves cyclization of aniline derivatives.

- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation with benzenesulfonyl chloride.

- Incorporation of the Methoxy Group : Conducted via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline exhibits significant antimicrobial properties against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 10 mm |

Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for development as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. Research suggests that it may interfere with specific molecular targets involved in tumor growth and metastasis.

Mechanism of Action :

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of apoptosis in cancer cells through modulation of signaling pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

Case Studies

Several studies have documented the efficacy of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline in various biological contexts:

-

Antimicrobial Efficacy Study :

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential for treating infections caused by these pathogens .

- Anticancer Research :

- Inflammation Model :

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related quinolines:

Key Research Findings

Substituent Impact on Physical Properties: The 4-chloro and ethyl groups in 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline contribute to a higher melting point (283°C) compared to the amino-substituted 4k (223–225°C), likely due to enhanced van der Waals interactions. Piperazinyl substituents () may improve aqueous solubility and pharmacokinetic profiles compared to benzenesulfonyl groups.

Biological Activity Correlations: Benzenesulfonyl-containing quinolines, such as Venkateswarlu’s R32, exhibit potent mTOR inhibition (IC₅₀: 613 nM), suggesting the target compound’s benzenesulfonyl group could confer similar enzymatic targeting. Methoxybenzoyl derivatives (e.g., thiourea compounds in ) demonstrate antioxidant activity, implying the 4-methoxybenzoyl group in the target compound may enhance radical scavenging or binding interactions. Fluorescence probes like NSC 120213 () highlight the role of methoxyquinoline motifs in metal ion recognition, though the target compound’s sulfonyl group may redirect its application toward enzyme inhibition.

Synthetic Pathways: Pd-catalyzed cross-coupling () is a common method for introducing aryl groups to the quinoline core. The target compound’s benzenesulfonyl and methoxybenzoyl groups could be installed via Suzuki or Buchwald-Hartwig reactions.

Biological Activity

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is with a molecular weight of 466.55 g/mol. Its structure includes a quinoline core substituted with benzenesulfonyl and methoxy groups, which are crucial for its biological activities.

Biological Activity Overview

Quinoline derivatives are recognized for their pharmacological properties. The specific biological activities of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline include:

- Anticancer Activity : Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and apoptosis induction.

- Antimicrobial Properties : Quinoline compounds have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives in cancer therapy. For instance, a study demonstrated that similar quinoline-based compounds exhibited significant antiproliferative effects against multiple cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values ranging from 0.010 to 0.042 µM . The mechanism involved includes:

- Inhibition of Tubulin Polymerization : Compounds similar to 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline have been shown to compete with colchicine for binding to tubulin, disrupting microtubule dynamics essential for mitosis .

- Induction of Apoptosis : These compounds often trigger mitochondrial-dependent apoptosis pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. For example:

- Bacterial Inhibition : Research indicates that certain quinolines can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

- Fungal Activity : Quinoline compounds have also shown antifungal activity against strains such as Candida albicans and Aspergillus spp., suggesting their potential use in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines are attributed to their ability to modulate inflammatory pathways:

- Cytokine Inhibition : Compounds like 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in various models .

Case Studies

- Anticancer Efficacy : A study involving a series of novel quinoline derivatives showed that one compound significantly inhibited cancer cell proliferation and induced apoptosis in MCF-7 cells through a mechanism involving reactive oxygen species (ROS) generation .

- Antimicrobial Testing : Another study tested the antimicrobial activity of various quinoline derivatives against E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 10 µg/mL .

Q & A

Q. What are the established synthetic routes for 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

-

Step 1 : Functionalization of the quinoline core via sulfonation using benzenesulfonyl chloride under anhydrous conditions.

-

Step 2 : Methoxy group introduction at position 6 via nucleophilic substitution or Friedel-Crafts alkylation.

-

Step 3 : Acylation at position 3 using 4-methoxybenzoyl chloride, often catalyzed by Na₂CO₃ in dry DMF (20–40% yields after recrystallization) .

-

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require column chromatography or recrystallization from ethanol.

- Data Table : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride, DCM, RT | 65–70 | >95% | |

| 2 | NaOMe, DMF, 80°C | 50–60 | >90% | |

| 3 | 4-Methoxybenzoyl chloride, Na₂CO₃ | 30–40 | >85% |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze - and -NMR for sulfonyl (δ ~7.5–8.0 ppm) and methoxy (δ ~3.8–4.0 ppm) group signals .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

-

Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Optimize ligand parameters using Gaussian09 at the B3LYP/6-31G* level .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes).

-

Key Insight : Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the quinoline core .

- Data Table : Computational Results for Target Binding

| Target Protein | Docking Score (kcal/mol) | H-Bond Interactions | Reference |

|---|---|---|---|

| EGFR Kinase | -9.2 | 3 (Sulfonyl O, Met793) | |

| Topoisomerase II | -8.7 | 2 (Quinoline N, Asp463) |

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Purity Variations : Validate compound purity via HPLC (>98%) and LC-MS.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values against cancer cells may stem from differential ATP levels in assays .

- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity .

Q. What experimental designs are recommended for studying environmental fate?

-

Phase 1 (Lab) : Assess hydrolysis (pH 2–12, 25–50°C) and photodegradation (UV-Vis, λ = 254 nm).

-

Phase 2 (Field) : Monitor soil/water partitioning (log K₀ₐ > 3.0 indicates high adsorption).

-

Phase 3 (Ecotoxicology) : Use Daphnia magna (LC₅₀) and algae growth inhibition tests (OECD 201).

- Data Table : Environmental Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH 7) | 120 h | OECD 111 | |

| Log K₀w (Octanol-Water) | 3.5 | Shake Flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.